1-Oxazol-5-yl-cyclopropylamine

Description

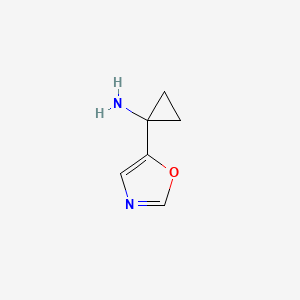

1-Oxazol-5-yl-cyclopropylamine is a bicyclic organic compound featuring a five-membered oxazole ring fused to a cyclopropylamine moiety. The oxazole ring (C₃H₃NO) is a π-electron-deficient heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, with the cyclopropylamine group attached at position 5.

Properties

IUPAC Name |

1-(1,3-oxazol-5-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6(1-2-6)5-3-8-4-9-5/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOACEOEQACBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxazol-5-yl-cyclopropylamine can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 1-Oxazol-5-yl-cyclopropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.

Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.

Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.

Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are often employed.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products:

Oxidation: Oxazoles

Reduction: Oxazolines

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

1-Oxazol-5-yl-cyclopropylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxazol-5-yl-cyclopropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions with biological molecules, leading to inhibition or activation of specific pathways . The cyclopropylamine group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of 1-Oxazol-5-yl-cyclopropylamine include heterocyclic compounds with variations in the core ring system or substituent placement. Below, we analyze two key comparisons based on the provided evidence:

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine Hydrochloride

Structural Differences :

- Heterocycle : Replaces the oxazole (1,3-oxazole) with a 1,2,4-oxadiazole ring, which contains three heteroatoms (O, N, N) in positions 1, 2, and 4.

- Substituents : The cyclopropyl group is attached to the oxadiazole ring at position 3, while a branched 2-methylpropan-1-amine group is linked at position 5.

- Physicochemical Properties : The hydrochloride salt form enhances aqueous solubility compared to the free base of this compound.

Functional Implications :

- The 1,2,4-oxadiazole ring is more electronegative and often used as an ester or amide bioisostere, improving metabolic stability in drug candidates.

- The branched amine substituent may alter steric interactions in biological targets compared to the compact cyclopropylamine group in the oxazole analog.

Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

Key contrasts include:

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Heterocycle Impact : The oxazole’s electron-deficient nature may favor interactions with electron-rich biological targets, whereas the 1,2,4-oxadiazole’s additional nitrogen atom could enhance hydrogen-bonding capabilities.

- Medicinal Chemistry Trends : Oxadiazole derivatives (e.g., the compound in ) are prioritized for their metabolic stability, while oxazoles are explored for their versatility in mimicking aromatic pharmacophores.

Biological Activity

1-Oxazol-5-yl-cyclopropylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

This compound consists of an oxazole ring fused with a cyclopropylamine moiety. The oxazole ring contributes to the compound's biological properties, while the cyclopropyl group can enhance its pharmacokinetic profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing oxazole rings often demonstrate efficacy against various bacterial strains and fungi. For instance, derivatives of oxazole have been tested for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies focus on the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, this compound has shown promise in inhibiting tumor growth by targeting specific pathways involved in cell cycle regulation and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, essential for binding to biological targets. Additionally, the cyclopropyl group may enhance the compound's affinity for these targets, modulating their activity and influencing cellular pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against multiple pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development.

- Anticancer Potential : In vitro studies demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in human breast cancer cells (MCF-7) at a concentration of 10 µM after 48 hours . This suggests that further exploration into its mechanism could yield valuable insights into its anticancer properties.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.